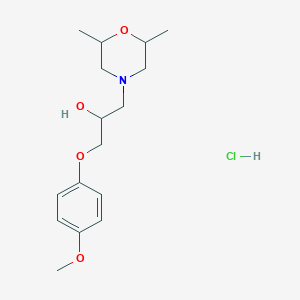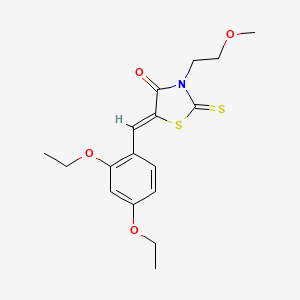
N-(3-bromophenyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(3-bromophenyl)-3-nitrobenzenesulfonamide and related compounds typically involves strategic functionalization of aromatic rings through halogenation, nitration, and sulfonamide formation reactions. For instance, the synthesis and analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide highlight the importance of such compounds as oxidizing titrants in chemical analyses, suggesting methods that could potentially be adapted for the synthesis of this compound (Gowda et al., 1983). Moreover, benzhydrylamines synthesis via base-mediated intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides presents a methodological framework potentially applicable to the synthesis of structurally related compounds (Kisseljova et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and compounds with similar functional groups has been a subject of extensive study. For example, research on the conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases provides insights into intra- and intermolecular hydrogen bonding, which likely influences the behavior and reactivity of this compound (Giricheva et al., 2011).
Chemical Reactions and Properties
The reactivity of this compound is influenced by the presence of nitro and bromo substituents, which confer electrophilic and nucleophilic properties, respectively. Such compounds are involved in various chemical reactions, including electrophilic substitution and nucleophilic displacement. For example, the synthetic utility of 4′-nitrobenzenesulfenanilide in the functionalization of carbon-carbon double and triple bonds through bromosulfenylation reactions showcases the types of chemical transformations that this compound may undergo (Benati et al., 1993).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its application in chemical synthesis. While specific studies on this compound might be limited, investigations into related nitrobenzenesulfonamides offer valuable insights. For instance, studies on the synthesis and properties of N-(2,2,2-trichloroethylidene)- and N-(2,2,2-trichloroethyl)nitrobenzenesulfonamides reveal aspects of reactivity and stability that could be relevant to understanding the physical properties of this compound (Rozentsveig et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards various nucleophiles and electrophiles, are crucial for its application in synthetic chemistry. The electrophilic and nucleophilic sites within the molecule dictate its participation in a wide range of chemical reactions. Research on N,N-dichloro-2-nitrobenzenesulfonamide as an electrophilic nitrogen source for direct diamination of enones illustrates the type of chemical behavior that might be expected from this compound, highlighting its potential utility in synthesizing nitrogen-containing heterocycles (Pei et al., 2003).
Wirkmechanismus
Target of Action
N-(3-bromophenyl)-3-nitrobenzenesulfonamide primarily targets the Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria.
Mode of Action
This disruption can result in the death of the bacteria or inhibit its growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts the production of essential fatty acids, affecting the survival and growth of the bacteria .
Result of Action
The primary result of this compound’s action is the inhibition of growth or death of Mycobacterium tuberculosis. By disrupting the fatty acid synthesis pathway, the compound affects the bacteria’s ability to survive and proliferate .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-3-1-4-10(7-9)14-20(18,19)12-6-2-5-11(8-12)15(16)17/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZJDAVTMLFLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5207581.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)